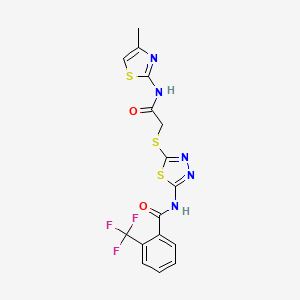![molecular formula C11H12N2OS B2710352 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine CAS No. 2202209-61-6](/img/structure/B2710352.png)
3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine” is a chemical compound that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring in “3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine” likely contributes to its chemical properties and reactivity.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, which include “3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine”, have been found to exhibit antimicrobial properties . They have been used in the treatment of bacterial infections .
Anticancer Activity
Thiazole derivatives have also been used in drug discovery for the treatment of cancer . Some synthesized compounds have shown selectivity against cancer cell lines .
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Anti-Alzheimer Activity
Thiazole derivatives have been used in the treatment of Alzheimer’s disease . They have the potential to activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Antihypertensive Activity
Thiazole derivatives have been used in the treatment of hypertension . They have the potential to activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Anti-Inflammatory Activity
Thiazole derivatives have been used in the treatment of inflammation . They have the potential to activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Antidiabetic Activity
Thiazole derivatives have been used in the treatment of diabetes . They have the potential to activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Antiretroviral Activity
Thiazole derivatives have been used in the treatment of HIV infections . They have the potential to activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Future Directions
The future directions for research on “3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine” and similar thiazole derivatives could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by thiazole derivatives , they may have potential applications in the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-{1-[(4-methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine, have been found in many potent biologically active compounds . These compounds have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the thiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to various downstream effects.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.
properties
IUPAC Name |
4-methyl-2-(1-pyridin-3-ylethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-7-15-11(13-8)14-9(2)10-4-3-5-12-6-10/h3-7,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJFLUBSADAVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)

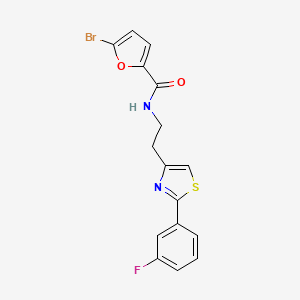
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2710276.png)
![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)
![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)
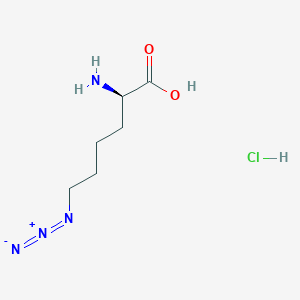
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)
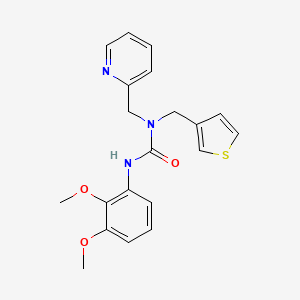
![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)
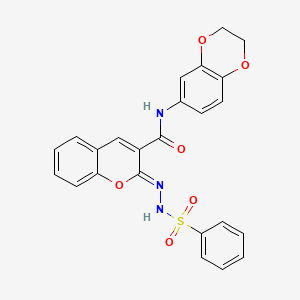
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)
